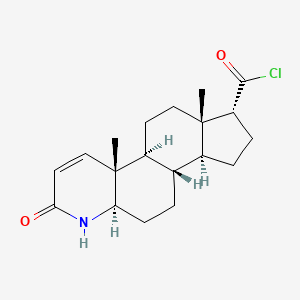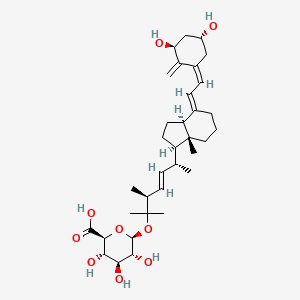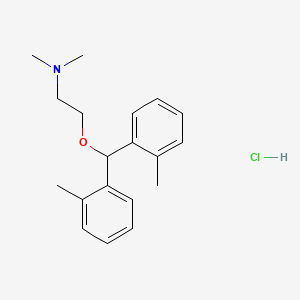
2-(Di-o-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Di-o-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group attached to a dimethylethanamine backbone, with two o-tolyl groups. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-o-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride typically involves the reaction of o-tolylmethanol with N,N-dimethylethanamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The final product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(Di-o-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
2-(Di-o-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(Di-o-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 2-(Di-p-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride
- 2-(Di-m-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride
- 2-(Di-o-tolylmethoxy)-N,N-diethylethanamine Hydrochloride
Uniqueness
2-(Di-o-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride is unique due to the specific positioning of the o-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinct properties, making it a valuable compound for various research applications.
属性
分子式 |
C19H26ClNO |
|---|---|
分子量 |
319.9 g/mol |
IUPAC 名称 |
2-[bis(2-methylphenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15-9-5-7-11-17(15)19(21-14-13-20(3)4)18-12-8-6-10-16(18)2;/h5-12,19H,13-14H2,1-4H3;1H |
InChI 键 |
CCAXVDNVTNYKNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)OCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
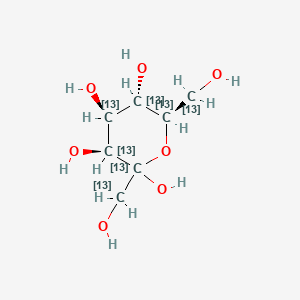
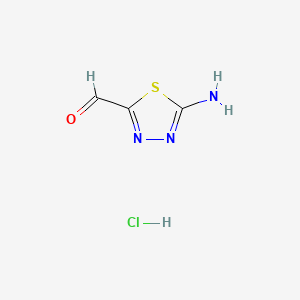
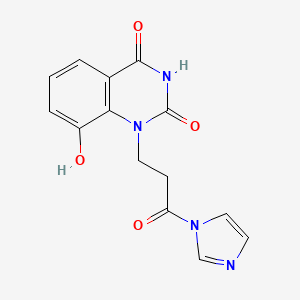
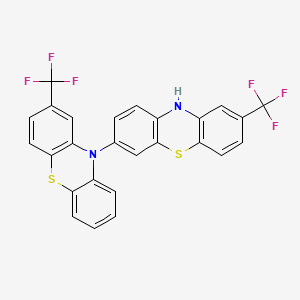
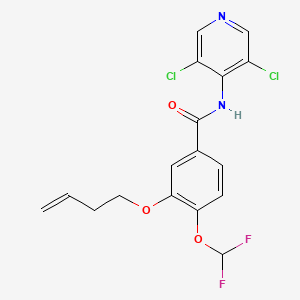

![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
